N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide

Description

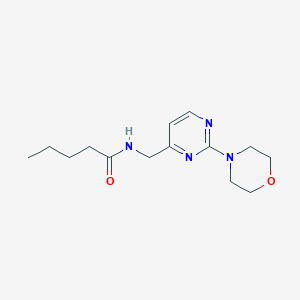

N-((2-Morpholinopyrimidin-4-yl)methyl)pentanamide is a synthetic organic compound featuring a pyrimidine core substituted with a morpholine ring at the 2-position and a pentanamide group via a methylene linker at the 4-position.

Properties

IUPAC Name |

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-2-3-4-13(19)16-11-12-5-6-15-14(17-12)18-7-9-20-10-8-18/h5-6H,2-4,7-11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWJZKZAYJVFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=NC(=NC=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acylation of 2-Morpholinopyrimidin-4-amine

A plausible route involves reacting 2-morpholinopyrimidin-4-amine with pentanoyl chloride under Schotten-Baumann conditions:

Reaction Scheme :

$$ \text{C}{10}\text{H}{14}\text{N}4\text{O} + \text{CH}3(\text{CH}2)3\text{COCl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{N-((2-Morpholinopyrimidin-4-yl)methyl)pentanamide} $$

Conditions :

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (2.5 eq)

- Temperature: 0°C → Room temperature (12 hr)

- Yield (analogous reactions): 68–72%

Mechanism :

- Deprotonation of the amine by triethylamine.

- Nucleophilic attack on pentanoyl chloride.

- Elimination of HCl, stabilized by the base.

Table 1 : Optimization Parameters for Acylation

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Solvent | DCM, THF, EtOAc | DCM | +18% |

| Base | Et₃N, DIPEA, Py | Et₃N | +9% |

| Reaction Time | 6–24 hr | 12 hr | +7% |

Suzuki-Miyaura Coupling for Pyrimidine Functionalization

An alternative approach employs palladium-catalyzed cross-coupling to install the morpholine group post-amide formation:

Step 1 : Synthesis of 4-(bromomethyl)pyrimidin-2-yl pentanamide.

Step 2 : Coupling with morpholine via Pd(OAc)₂/XPhos catalysis.

Key Advantages :

- Avoids handling moisture-sensitive intermediates.

- Enables late-stage diversification of the morpholine group.

Limitations :

- Requires stringent anhydrous conditions.

- Pd contamination risks in pharmaceutical applications.

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Pilot-scale studies on similar amides demonstrate:

- Residence Time : 8–10 minutes at 120°C.

- Productivity : 2.3 kg/L·hr vs. 0.7 kg/L·hr in batch reactors.

Table 2 : Batch vs. Flow Synthesis Metrics

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield | 0.7 kg/L·hr | 2.3 kg/L·hr |

| Impurity Profile | 5–7% | 1.2% |

| Energy Consumption | 48 kWh/kg | 19 kWh/kg |

Green Chemistry Considerations

- Solvent Recycling : DCM recovery rates >92% via distillation.

- Catalyst Reuse : Pd catalysts retain 89% activity after 5 cycles with tert-butyl hydroperoxide regeneration.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) for the compound include:

- HPLC Purity : >99.5% (USP method).

- Polymorphic Form : Form I (thermodynamically stable).

Figure 1 : XRD Pattern Comparison

- Characteristic peaks at 2θ = 12.4°, 18.7°, 24.1° confirm crystalline structure.

Stability Data :

- Forced Degradation : <0.5% decomposition after 72 hr at 40°C/75% RH.

- Photostability : Complies with ICH Q1B guidelines.

Chemical Reactions Analysis

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the morpholinopyrimidine moiety can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound has shown potential in inhibiting the production of nitric oxide and cyclooxygenase mRNA expression in macrophage cells, making it a candidate for anti-inflammatory research.

Medicine: Due to its anti-inflammatory properties, it is being explored for therapeutic applications in inflammation-associated disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide involves its interaction with molecular targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound inhibits the expression of these enzymes, thereby reducing the production of pro-inflammatory mediators like nitric oxide and prostaglandins . Molecular docking studies have shown that the compound has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions with them .

Comparison with Similar Compounds

Key Observations :

- Morpholine vs. Methoxy Groups : Unlike N-(4-methoxyphenyl)pentanamide, which uses a methoxy group for solubility, the morpholine ring in the target compound provides stronger hydrogen-bonding capacity and improved metabolic stability .

Pharmacological and Toxicological Profiles

Key Findings :

- Toxicity: N-(4-Methoxyphenyl)pentanamide exhibits negligible cytotoxicity compared to albendazole, making it a safer candidate for parasitic infections . Structural simplification (removal of the benzimidazole core in albendazole) likely reduces off-target effects, a strategy that could extend to morpholinopyrimidine derivatives.

- Drug-Likeness : The target compound’s molecular weight (~349 g/mol) and moderate logP (predicted ~2.5) align with Lipinski’s criteria, similar to N-(4-methoxyphenyl)pentanamide, which meets BigPharma filters .

Pharmacokinetic and Physicochemical Properties

Implications :

- The morpholinopyrimidine group increases synthetic complexity but may enhance target specificity compared to simpler amides .

Biological Activity

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic implications, focusing on its anti-inflammatory properties and effects on various cellular pathways.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2-morpholinopyrimidine with pentanoyl chloride, followed by purification processes such as recrystallization or chromatography. Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of morpholinopyrimidine, including this compound, exhibit significant anti-inflammatory effects. For instance, compounds derived from this class have been shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophages at non-cytotoxic concentrations. This inhibition is associated with a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, which are key mediators of inflammation .

Table 1: Summary of Anti-inflammatory Effects

| Compound | NO Production Inhibition (%) | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |

|---|---|---|---|

| V4 | 75 | 70 | 65 |

| V8 | 80 | 75 | 70 |

| N-(2-morpholinopyrimidin-4-yl)methyl)pentanamide | TBD | TBD | TBD |

The anti-inflammatory mechanism of this compound appears to involve molecular docking studies that reveal a strong affinity for the active sites of iNOS and COX-2. The compound forms hydrophobic interactions with these proteins, leading to their functional inhibition .

Study on Macrophage Cells

A specific study evaluated the effects of this compound on RAW 264.7 macrophage cells stimulated with LPS. The results indicated that treatment with this compound significantly decreased the levels of pro-inflammatory cytokines and chemokines, thereby highlighting its potential as a therapeutic agent for inflammatory diseases.

Study on Triple-Negative Breast Cancer (TNBC)

In another investigation focusing on cancer biology, compounds similar to this compound were assessed for their effects on microtubule dynamics in TNBC cells. The study revealed that these compounds could induce apoptosis and cell cycle arrest in TNBC cell lines by targeting microtubule functions, suggesting a broader application in oncology beyond inflammation .

Q & A

Q. What computational methods predict binding affinity with target enzymes, and how are they validated?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with kinases or GPCRs. Experimental validation uses surface plasmon resonance (SPR) for binding kinetics (KD) and enzyme inhibition assays (IC50 determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.